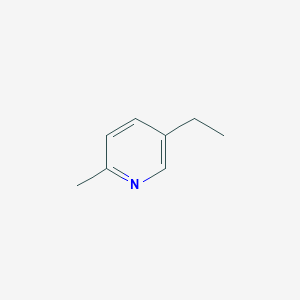

5-Ethyl-2-methylpyridine

Katalognummer B142974

:

104-90-5

Molekulargewicht: 121.18 g/mol

InChI-Schlüssel: NTSLROIKFLNUIJ-UHFFFAOYSA-N

Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.

Patent

US07176227B2

Procedure details

In dichloromethane (25.0 ml), 5-ethyl-2-methyl-pyridine (2.31 g) was dissolved. The reaction solution was cooled to 0° C. and added with meta-chloroperbenzoic acid (4.43 g), followed by stirring at room temperature for 2.5 hours. The reaction solution was added with a 1 mol/l sodium hydroxide aqueous solution and then subjected to extraction with chloroform. Subsequently, the organic layer was washed with saturated saline solution and dried with anhydrous sodium sulfate. The drying agent was filtrated out and the solvent was then distilled off, followed by dissolving the resulting residue in dichloromethane (40.0 ml). The reaction solution was added with trifluoroacetic anhydride (5.6 ml) and subjected to thermal reflux for 3.5 hours. After the reaction solution had been cooled to room temperature, the solvent was distilled off. The residue obtained was dissolved in methanol (80.0 ml). After having been cooled to 0° C., the reaction solution was added with a 12.5% sodium methoxide/methanol solution and adjusted to pH 10, followed by stirring at room temperature for 16.5 hours. After the solvent had been distilled off, the residue was added with distilled water and extracted with chloroform. The organic layer was washed with saturated saline solution and dried with anhydrous sodium sulfate. The drying agent was filtrated out and the solvent was then distilled off, followed by dissolving the resulting residue in chloroform (50.0 ml). The reaction solution was added with manganese dioxide (chemically processed product) (7.44 g) and then stirred at room temperature for 18 hours. The reaction solution was filtrated through Celite. The solvent in the filtrate was distilled off and the residue obtained was then purified through silica gel column chromatography (chloroform/ethyl acetate), thereby obtaining the subject compound (515.6 mg) as a yellow oily substance.

Name

sodium methoxide methanol

Quantity

0 (± 1) mol

Type

reactant

Reaction Step Three

Name

Identifiers

|

REACTION_CXSMILES

|

[CH2:1]([C:3]1[CH:4]=[CH:5][C:6]([CH3:9])=[N:7][CH:8]=1)[CH3:2].ClC1C=CC=C(C(OO)=[O:18])C=1.[OH-].[Na+].C[O-].[Na+].CO>ClCCl.CO>[CH2:1]([C:3]1[CH:4]=[CH:5][C:6]([CH:9]=[O:18])=[N:7][CH:8]=1)[CH3:2] |f:2.3,4.5.6|

|

Inputs

Step One

|

Name

|

|

|

Quantity

|

4.43 g

|

|

Type

|

reactant

|

|

Smiles

|

ClC1=CC(=CC=C1)C(=O)OO

|

Step Two

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

[OH-].[Na+]

|

Step Three

|

Name

|

sodium methoxide methanol

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

C[O-].[Na+].CO

|

Step Four

|

Name

|

|

|

Quantity

|

2.31 g

|

|

Type

|

reactant

|

|

Smiles

|

C(C)C=1C=CC(=NC1)C

|

|

Name

|

|

|

Quantity

|

25 mL

|

|

Type

|

solvent

|

|

Smiles

|

ClCCl

|

Step Five

|

Name

|

|

|

Quantity

|

80 mL

|

|

Type

|

solvent

|

|

Smiles

|

CO

|

Conditions

Temperature

|

Control Type

|

UNSPECIFIED

|

|

Setpoint

|

0 °C

|

Stirring

|

Type

|

CUSTOM

|

|

Details

|

by stirring at room temperature for 2.5 hours

|

|

Rate

|

UNSPECIFIED

|

|

RPM

|

0

|

Other

|

Conditions are dynamic

|

1

|

|

Details

|

See reaction.notes.procedure_details.

|

Workups

EXTRACTION

|

Type

|

EXTRACTION

|

|

Details

|

subjected to extraction with chloroform

|

WASH

|

Type

|

WASH

|

|

Details

|

Subsequently, the organic layer was washed with saturated saline solution

|

DRY_WITH_MATERIAL

|

Type

|

DRY_WITH_MATERIAL

|

|

Details

|

dried with anhydrous sodium sulfate

|

FILTRATION

|

Type

|

FILTRATION

|

|

Details

|

The drying agent was filtrated out

|

DISTILLATION

|

Type

|

DISTILLATION

|

|

Details

|

the solvent was then distilled off

|

DISSOLUTION

|

Type

|

DISSOLUTION

|

|

Details

|

by dissolving the resulting residue in dichloromethane (40.0 ml)

|

ADDITION

|

Type

|

ADDITION

|

|

Details

|

The reaction solution was added with trifluoroacetic anhydride (5.6 ml)

|

TEMPERATURE

|

Type

|

TEMPERATURE

|

|

Details

|

thermal reflux for 3.5 hours

|

|

Duration

|

3.5 h

|

TEMPERATURE

|

Type

|

TEMPERATURE

|

|

Details

|

After the reaction solution had been cooled to room temperature

|

DISTILLATION

|

Type

|

DISTILLATION

|

|

Details

|

the solvent was distilled off

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

The residue obtained

|

TEMPERATURE

|

Type

|

TEMPERATURE

|

|

Details

|

After having been cooled to 0° C.

|

STIRRING

|

Type

|

STIRRING

|

|

Details

|

by stirring at room temperature for 16.5 hours

|

|

Duration

|

16.5 h

|

DISTILLATION

|

Type

|

DISTILLATION

|

|

Details

|

After the solvent had been distilled off

|

ADDITION

|

Type

|

ADDITION

|

|

Details

|

the residue was added with distilled water

|

EXTRACTION

|

Type

|

EXTRACTION

|

|

Details

|

extracted with chloroform

|

WASH

|

Type

|

WASH

|

|

Details

|

The organic layer was washed with saturated saline solution

|

DRY_WITH_MATERIAL

|

Type

|

DRY_WITH_MATERIAL

|

|

Details

|

dried with anhydrous sodium sulfate

|

FILTRATION

|

Type

|

FILTRATION

|

|

Details

|

The drying agent was filtrated out

|

DISTILLATION

|

Type

|

DISTILLATION

|

|

Details

|

the solvent was then distilled off

|

DISSOLUTION

|

Type

|

DISSOLUTION

|

|

Details

|

by dissolving the resulting residue in chloroform (50.0 ml)

|

ADDITION

|

Type

|

ADDITION

|

|

Details

|

The reaction solution was added with manganese dioxide (chemically processed product) (7.44 g)

|

STIRRING

|

Type

|

STIRRING

|

|

Details

|

stirred at room temperature for 18 hours

|

|

Duration

|

18 h

|

FILTRATION

|

Type

|

FILTRATION

|

|

Details

|

The reaction solution was filtrated through Celite

|

DISTILLATION

|

Type

|

DISTILLATION

|

|

Details

|

The solvent in the filtrate was distilled off

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

the residue obtained

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

was then purified through silica gel column chromatography (chloroform/ethyl acetate)

|

Outcomes

Product

Details

Reaction Time |

2.5 h |

|

Name

|

|

|

Type

|

product

|

|

Smiles

|

C(C)C=1C=CC(=NC1)C=O

|

Measurements

| Type | Value | Analysis |

|---|---|---|

| AMOUNT: MASS | 515.6 mg | |

| YIELD: CALCULATEDPERCENTYIELD | 20% |

Source

|

Source

|

Open Reaction Database (ORD) |

|

Description

|

The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |